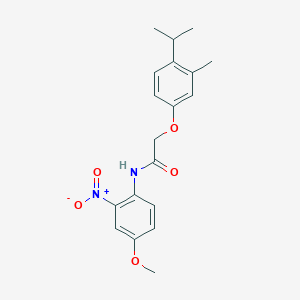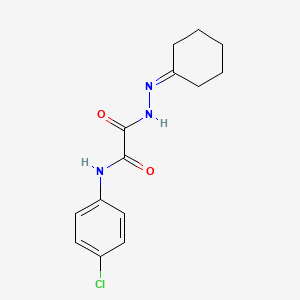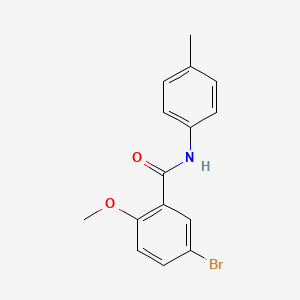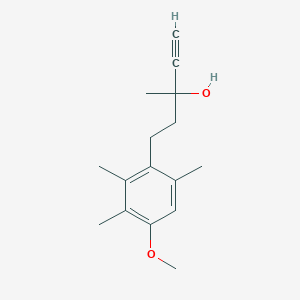
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate varies depending on its application. In anti-cancer studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In anti-inflammatory studies, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-microbial studies, it has been shown to inhibit the growth of various bacterial and fungal strains.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate are also dependent on its application. In anti-cancer studies, this compound has been shown to reduce tumor growth and metastasis in animal models. In anti-inflammatory studies, it has been shown to reduce inflammation and tissue damage in animal models. In anti-microbial studies, it has been shown to inhibit bacterial and fungal growth in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate in lab experiments is its versatility. This compound can be easily modified to suit different applications. Additionally, it has shown promising results in various studies, indicating its potential as a useful tool for scientific research. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some labs.
Future Directions
There are several future directions for the study of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate. One potential direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Another direction is to explore its potential as a drug delivery agent for targeted drug delivery. Additionally, its potential as a fluorescent probe for imaging studies could be further investigated. Finally, its potential as a building block for the synthesis of functional materials could also be explored.
Synthesis Methods
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate involves the reaction of 4-bromobenzoic acid with hydrazine hydrate in the presence of acetic acid to form 4-bromo-benzohydrazide. This intermediate is then reacted with phenylglyoxal monohydrate and acetic anhydride to form the final product.
Scientific Research Applications
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate has been investigated for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In pharmacology, it has been investigated for its potential as a drug delivery agent and as a fluorescent probe for imaging studies. In materials science, it has been studied for its potential as a building block for the synthesis of functional materials.
properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c17-13-8-6-12(7-9-13)16(20)21-10-14-18-19-15(22-14)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZSLBUVTZQCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5229468.png)

![5-imino-2-(4-methylphenyl)-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5229482.png)


![4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5229503.png)

![9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)
![ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5229528.png)
![4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine](/img/structure/B5229541.png)

![(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5229548.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5229559.png)
